molecular formula C5H9F3O3S B1337834 Butyl Triflate CAS No. 75618-25-6

Butyl Triflate

Cat. No.: B1337834
CAS No.: 75618-25-6
M. Wt: 206.19 g/mol
InChI Key: SEXLAQXMAFCJCO-UHFFFAOYSA-N
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Description

Butyl Triflate, also known as n-butyl trifluoromethanesulfonate, is an organic compound with the chemical formula CH₃(CH₂)₃OSO₂CF₃. It belongs to the class of triflates, which are esters of trifluoromethanesulfonic acid. Triflates are known for their excellent leaving group properties, making them highly reactive in various organic reactions .

Mechanism of Action

Target of Action

Butyl Triflate, also known as n-butyl trifluoromethanesulfonate, is a functional group in organic chemistry . Its primary targets are organic compounds where it acts as an excellent leaving group . It is used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .

Mode of Action

This compound interacts with its targets by acting as a leaving group . It is extremely reactive in S N 2 reactions . The triflate anion, CF3SO− 3, is an extremely stable polyatomic ion, which owes its stability to resonance stabilization . This stability allows the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .

Biochemical Pathways

This compound affects the biochemical pathways involved in nucleophilic substitution, Suzuki couplings, and Heck reactions . The triflate group’s stability and reactivity allow it to participate in these reactions, influencing the downstream effects of these pathways .

Result of Action

The result of this compound’s action is the facilitation of organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions . Its role as a leaving group allows it to participate in these reactions, leading to the formation of new organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of nucleophiles . Since alkyl triflates are extremely reactive in S N 2 reactions, they must be stored in conditions free of nucleophiles (such as water) . This suggests that the efficacy and stability of this compound are highly dependent on its storage and reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl Triflate can be synthesized through the reaction of n-butanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound as a colorless liquid .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Butyl Triflate undergoes various types of reactions, including nucleophilic substitution, elimination, and coupling reactions. It is particularly reactive in nucleophilic substitution reactions due to the excellent leaving group properties of the triflate anion .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in nucleophilic substitution reactions with halides, the product is an alkyl halide, while in Suzuki coupling reactions, the product is a biaryl compound .

Scientific Research Applications

Butyl Triflate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

  • Methyl Triflate (CH₃OSO₂CF₃)
  • Ethyl Triflate (C₂H₅OSO₂CF₃)
  • Propyl Triflate (C₃H₇OSO₂CF₃)
  • Tosylates (R-OSO₂C₆H₄CH₃)
  • Mesylates (R-OSO₂CH₃)

Comparison: Butyl Triflate is more reactive than tosylates and mesylates due to the superior leaving group ability of the triflate anion. This makes this compound particularly useful in reactions requiring high reactivity and efficiency. Compared to shorter-chain triflates like methyl and ethyl triflate, this compound offers better solubility in organic solvents, making it more versatile in various applications .

Properties

IUPAC Name

butyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXLAQXMAFCJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448418
Record name Butyl Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75618-25-6
Record name Butyl Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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